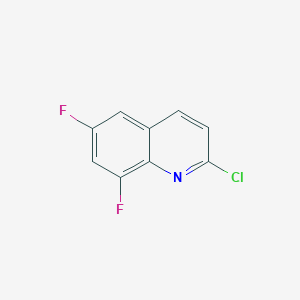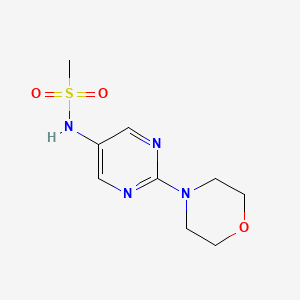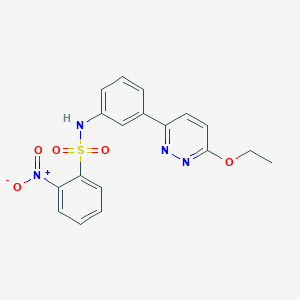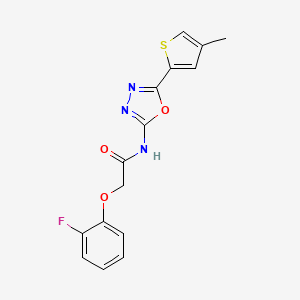
2-Chloro-6,8-difluoroquinoléine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-6,8-difluoroquinoline involves several key steps, including halogenation, cyclization, and fluorination. One approach to synthesizing halogen-containing aminoquinolines, relevant to compounds like 2-Chloro-6,8-difluoroquinoline, includes the interaction of polyfluorinated 2-chloroquinolines with ammonia. This process primarily leads to the substitution of the chlorine atom, with the replacement of liquid ammonia by aqueous ammonia increasing the proportion of aminodechlorination products (Skolyapova et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-Chloro-6,8-difluoroquinoline is characterized by a benzene ring fused to a pyridine ring, with chloro and fluoro substituents enhancing the molecule's electronic properties. This configuration affects the molecule's reactivity, enabling specific chemical reactions and interactions. The presence of halogen atoms significantly influences the molecule's electronic distribution, reactivity, and interaction with various reagents.
Chemical Reactions and Properties
2-Chloro-6,8-difluoroquinoline undergoes various chemical reactions, including nucleophilic substitution, electrophilic substitution, and addition reactions, due to the presence of reactive chloro and fluoro groups. These reactions enable the synthesis of a wide range of derivatives, offering a platform for developing new materials and molecules with tailored properties.
Physical Properties Analysis
The physical properties of 2-Chloro-6,8-difluoroquinoline, such as melting point, boiling point, and solubility, are significantly influenced by its molecular structure. The presence of fluorine atoms, in particular, affects the compound's polarity, boiling point, and density, making it an interesting subject for study in the context of material science and organic chemistry.
Chemical Properties Analysis
The chemical properties of 2-Chloro-6,8-difluoroquinoline, including acidity, basicity, and reactivity, are crucial for its applications in organic synthesis and material science. The electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the chlorine atom play a significant role in determining the compound's reactivity towards various reagents and conditions.
For a detailed examination of the synthesis, structural analysis, and properties of 2-Chloro-6,8-difluoroquinoline and related compounds, the following references provide a comprehensive overview:
- Skolyapova et al., 2017: Examines the interaction of polyfluorinated 2-chloroquinolines with ammonia, relevant to the synthesis and functionalization of 2-Chloro-6,8-difluoroquinoline.
Applications De Recherche Scientifique
Synthèse des quinoléines fluorées
Les quinoléines fluorées, telles que la 2-Chloro-6,8-difluoroquinoléine, sont synthétisées à l'aide de diverses méthodes. Celles-ci incluent les réactions de cyclisation et de cycloaddition, les déplacements d'atomes d'halogène ou du groupe diaza, ainsi que les fluorations directes .
Fonctionnalisation des quinoléines polyfluorées
La this compound peut être utilisée dans de nouvelles approches pour fonctionnaliser les quinoléines polyfluorées. Cela comprend le déplacement nucléophile des atomes de fluor, les réactions de couplage croisé et la synthèse sur la base de composés organométalliques .
Activité antibactérienne
Les quinoléines fluorées, y compris la this compound, ont montré une activité antibactérienne remarquable. Cela les rend précieuses dans le développement de nouveaux antibiotiques .
Inhibition enzymatique
De nombreuses quinoléines synthétiques, y compris la this compound, se sont avérées inhiber diverses enzymes. Cette propriété les rend utiles dans le développement de nouveaux médicaments pour une variété de maladies .
Activité antinéoplasique
Les quinoléines fluorées ont montré une activité antinéoplasique, ce qui en fait des candidates potentielles pour le développement de nouveaux traitements contre le cancer .
Activité antivirale
En plus de leurs activités antibactériennes et antinéoplasiques, les quinoléines fluorées ont également présenté des activités antivirales .
Utilisation en agriculture
Certaines quinoléines fluorées ont trouvé une application en agriculture, éventuellement comme pesticides ou régulateurs de croissance .
Composants pour les cristaux liquides
Les quinoléines fluorées, y compris la this compound, ont été utilisées comme composants pour les cristaux liquides .
Mécanisme D'action
Target of Action
It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Many synthetic quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Action Environment
The stability and reactivity of fluorinated quinolines are subjects of ongoing research .
Propriétés
IUPAC Name |
2-chloro-6,8-difluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJMZQHTOKLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577967-70-5 | |
| Record name | 2-chloro-6,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)


![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2498394.png)
![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)